3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile
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Overview
Description
3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile is a compound that features both an amino group and an imidazole ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile typically involves the formation of the imidazole ring followed by the introduction of the amino and nitrile groups. One common method involves the reaction of an appropriate benzaldehyde derivative with an amine and a nitrile source under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like p-toluenesulfonic acid or sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include nitro derivatives, primary amines, and substituted imidazole compounds .
Scientific Research Applications
3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the amino and nitrile groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
- 4,5-Diphenyl-2-imidazolethiol
Uniqueness
3-Amino-4-[(4,5-dihydro-1H-imidazol-2-yl)amino]benzonitrile is unique due to the presence of both an amino group and a nitrile group on the benzene ring, which allows for diverse chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds .
Properties
Molecular Formula |
C10H11N5 |
---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
3-amino-4-(4,5-dihydro-1H-imidazol-2-ylamino)benzonitrile |
InChI |
InChI=1S/C10H11N5/c11-6-7-1-2-9(8(12)5-7)15-10-13-3-4-14-10/h1-2,5H,3-4,12H2,(H2,13,14,15) |
InChI Key |
HLJHKQATMGUWGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2)C#N)N |
Origin of Product |
United States |
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